molecular formula C10H13ClN2O4 B3213278 Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate CAS No. 111493-84-6

Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B3213278
CAS No.: 111493-84-6
M. Wt: 260.67 g/mol
InChI Key: QGTNCQGIWMCXIT-UHFFFAOYSA-N
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Description

Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based compound characterized by a 5-chloro substituent and a 1-methyl group on the pyrazole ring, with ester functional groups at the 3- and 4-positions.

Properties

IUPAC Name

diethyl 5-chloro-1-methylpyrazole-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4/c1-4-16-9(14)6-7(10(15)17-5-2)12-13(3)8(6)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTNCQGIWMCXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in substituents, molecular weights, and synthesis routes among related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Structural Features
Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate - C10H13ClN2O4 ~260.68 (calc.) 5-Cl, 1-Me Ester groups at 3,4; chloro and methyl substitution
Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate 1262053-05-3 C19H15ClN2O4 370.79 4-Cl-C6H4, C6H5 Bulky aryl groups; increased steric hindrance
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate - C16H17ClN3O4 ~350.78 (calc.) 4-NH2, 3-Cl-C6H3 Amino group enhances hydrogen bonding
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate - C15H13N3O4 299.28 4-CN-C6H4CH2 Cyanobenzyl group; weak C–H···O/π-π interactions

Physicochemical and Crystallographic Properties

  • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl in CAS 1262053-05-3) increase molecular weight and reduce solubility compared to the methyl/chloro-substituted target compound .
  • Intermolecular Interactions: The cyanobenzyl derivative exhibits weak C–H···O and π-π stacking, stabilizing its crystal lattice , whereas amino-substituted analogs may form hydrogen bonds .

Analytical Techniques and Computational Tools

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement , while ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry .
  • Hydrogen Bond Analysis : Graph set analysis (as in Etter’s formalism) helps decode packing patterns in crystals , applicable to pyrazole derivatives with polar substituents.

Biological Activity

Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate (CAS No. 111493-84-6) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and two carboxylate groups, contributing to its pharmacological properties.

  • Molecular Formula : C10H13ClN2O4
  • Molecular Weight : 260.674 g/mol
  • Boiling Point : Not available
  • Density : Not available
  • Solubility : Generally soluble in organic solvents.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anti-cancer agent and its role in other therapeutic areas.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis via p53 pathway
A549 (Lung)12.5Cell cycle arrest and apoptosis
U937 (Leukemia)10.0Inhibition of cell proliferation

The compound's mechanism involves the induction of apoptosis and modulation of key signaling pathways associated with cancer progression. For instance, flow cytometry analysis indicated that it effectively triggers apoptotic pathways in MCF-7 cells, leading to increased levels of p53 and caspase activation, which are critical for programmed cell death .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities:

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • A study published in MDPI highlighted the compound's ability to induce apoptosis in leukemia cells more effectively than standard chemotherapeutics like doxorubicin .

Research Highlights

  • Study on MCF-7 Cells :
    • Findings : The compound showed an IC50 value comparable to that of Tamoxifen, indicating potential use in hormone-responsive breast cancer treatment.
    • Mechanism : Increased expression of pro-apoptotic factors and decreased survival signals were observed.
  • Study on Lung Cancer Cells (A549) :
    • Findings : Demonstrated significant inhibition of cell growth with a clear dose-response relationship.
    • Mechanism : Induced G0/G1 phase arrest in the cell cycle.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate?

  • Answer : The compound can be synthesized via cyclocondensation reactions using appropriate precursors such as hydrazines and β-keto esters. For example, refluxing in ethanol under basic conditions (e.g., KOH) for 2–24 hours is a common approach. Purification often involves recrystallization from ethanol-DMF mixtures (1:1) .
  • Key Parameters :

  • Solvent : Ethanol or methanol.
  • Temperature : Reflux (70–80°C).
  • Characterization : Confirm via melting point, FT-IR (C=O stretch at ~1700 cm⁻¹), and NMR (pyrazole ring protons at δ 6.5–7.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Answer :

  • FT-IR : Identifies ester (C=O) and pyrazole ring vibrations.
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at δ 1.2–1.4 ppm for ethyl esters).
  • XRD : Monoclinic crystal systems (space group P2₁/c) are typical, with lattice parameters a ≈ 8.8 Å, b ≈ 9.1 Å, c ≈ 21.8 Å, and β ≈ 97.5° .
    • Software : SHELX for structure refinement and ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can DFT calculations optimize electronic structure predictions for this compound?

  • Answer : Use hybrid functionals (e.g., B3LYP) with the 6-311G++(d,p) basis set to calculate bond lengths, angles, and charge distributions. Compare theoretical NMR chemical shifts with experimental data to validate accuracy. NICS (Nuclear Independent Chemical Shift) calculations assess aromaticity of the pyrazole ring .
  • Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or neglect of relativistic corrections. Use the PBE1PBE functional as an alternative to improve agreement .

Q. What strategies resolve crystallographic challenges in high-disorder regions?

  • Answer : Apply SHELXL’s constraints (e.g., ISOR, DELU) to refine disordered ethyl/methyl groups. For severe disorder, use PART instructions to split atomic sites. High-resolution data (θ > 70°, Rint < 0.04) improve model reliability .
  • Case Study : In , hydrogen atoms were geometrically constrained, and anisotropic displacement parameters (ADPs) were applied to non-H atoms to stabilize refinement .

Q. How do non-covalent interactions influence supramolecular assembly?

  • Answer : N–H···O hydrogen bonds (2.8–3.0 Å) and π-stacking (interplanar distance ~3.5 Å) drive 3D network formation. Analyze these via Mercury software using Hirshfeld surfaces or fingerprint plots .

Q. What are the limitations of current synthetic routes for functionalizing the pyrazole core?

  • Answer : Steric hindrance from the 1-methyl and 5-chloro groups complicates electrophilic substitution. Alternative methods:

  • Microwave-assisted synthesis reduces reaction time.
  • Protecting groups (e.g., Boc) for regioselective modification .

Key Recommendations

  • Synthesis : Optimize reaction time and solvent polarity to minimize byproducts.
  • Characterization : Combine XRD with DFT for ambiguous stereochemistry.
  • Software : Use SHELXTL (Bruker) for automated refinement workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate
Reactant of Route 2
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Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate

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